(3,5-Dimethoxyphenyl)hydrazine

Description

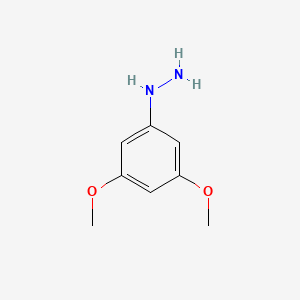

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dimethoxyphenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-11-7-3-6(10-9)4-8(5-7)12-2/h3-5,10H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLPVYJFWZYCLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NN)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90511317 | |

| Record name | (3,5-Dimethoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96406-93-8 | |

| Record name | (3,5-Dimethoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dimethoxyphenyl Hydrazine and Its Advanced Precursors

Established Synthetic Pathways to (3,5-Dimethoxyphenyl)hydrazine Analogues

The synthesis of this compound and its analogues can be achieved through several well-established methods, primarily involving diazotization of aniline (B41778) derivatives and reductive hydrazination of carbonyl compounds.

Synthesis via Diazotization Reactions of Aniline Derivatives

A traditional and widely used method for the synthesis of aryl hydrazines involves the diazotization of the corresponding aniline, followed by a reduction step. In the case of this compound, the precursor is 3,5-dimethoxyaniline (B133145).

The general process begins with the diazotization of the primary aromatic amine in an acidic medium, typically with sodium nitrite (B80452) at low temperatures (0-5 °C), to form a diazonium salt. This intermediate is then reduced to the corresponding hydrazine (B178648). A common reducing agent for this transformation is sodium sulfite (B76179) or sodium bisulfite, which reduces the diazonium salt to a hydrazine sulfonate, followed by hydrolysis to yield the final hydrazine product.

A similar procedure has been patented for the synthesis of the analogous (3,5-dimethylphenyl)hydrazine (B1363787), where 3,5-dimethylaniline (B87155) is treated with sodium nitrite in hydrochloric acid, followed by reduction with sodium pyrosulfite. This method is reported to be efficient and high-yielding. Another analogous procedure involves the diazotization of 2,5-dimethoxyaniline, indicating the applicability of this method to dimethoxy-substituted anilines.

Table 1: Key Reagents in the Diazotization-Reduction Synthesis of Phenylhydrazine (B124118) Analogues

| Step | Reagent | Purpose |

| Diazotization | Sodium Nitrite (NaNO₂) | Forms the diazonium salt from the primary aniline. |

| Hydrochloric Acid (HCl) | Provides the acidic medium for diazotization. | |

| Reduction | Sodium Sulfite (Na₂SO₃) | Reduces the diazonium salt to the hydrazine. |

| Sodium Bisulfite (NaHSO₃) | An alternative reducing agent for the diazonium salt. | |

| Sodium Pyrosulfite (Na₂S₂O₅) | A reducing agent used in analogous syntheses. |

Reductive Hydrazination Approaches from Carbonyl Compounds

An alternative route to substituted hydrazines is through the reductive hydrazination of carbonyl compounds. This method involves the reaction of an aldehyde or ketone with hydrazine to form a hydrazone, which is subsequently reduced to the corresponding hydrazine.

For the synthesis of this compound, a suitable starting material would be 3,5-dimethoxybenzaldehyde (B42067) or a related ketone. The carbonyl compound is first condensed with hydrazine hydrate (B1144303) to form the corresponding hydrazone. The subsequent reduction of the C=N double bond of the hydrazone yields the desired substituted hydrazine. Common reducing agents for this step include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

This approach is a key step in reductive amination, a powerful tool in organic synthesis for forming C-N bonds. Biocatalytic versions of this reaction have also been developed, employing imine reductases for the reductive amination of carbonyls with hydrazines, offering a greener alternative to traditional chemical reductants.

Synthesis of Protected this compound Derivatives

In many synthetic applications, particularly in peptide and medicinal chemistry, it is necessary to use protected forms of hydrazines to control their reactivity. The 2-(3,5-Dimethoxyphenyl)propan-2-yloxycarbonyl (Ddz) group is a notable protecting group for hydrazines.

N'-Substituted 2-(3,5-Dimethoxyphenyl)propan-2-yloxycarbonyl (Ddz) Protected Hydrazines

The synthesis of N'-substituted Ddz-protected hydrazines is a crucial step for their application in the solid-phase synthesis of aza-peptides. The Ddz protecting group is introduced to the hydrazine moiety, providing stability and allowing for selective deprotection under mild conditions.

The synthesis of these protected hydrazines often involves the reaction of a suitable hydrazine precursor with a Ddz-introducing reagent. These N'-substituted Ddz-protected hydrazines serve as building blocks in more complex molecular architectures.

Direct Alkylation Strategies for Protected Hydrazine Systems

Direct alkylation of protected hydrazines is a straightforward approach to introduce substituents onto the nitrogen atoms. This strategy is particularly useful for creating a library of substituted hydrazine derivatives. For instance, a protected hydrazine, such as a Boc-protected hydrazine, can be selectively alkylated.

A general and efficient method for the selective alkylation of hydrazine derivatives involves the formation of a nitrogen dianion by treating the protected hydrazine with a strong base, such as n-butyllithium. This dianion then readily reacts with an alkylating agent, like an alkyl halide, to yield the desired substituted hydrazine. This method offers high control over the position and degree of alkylation.

Advanced Synthetic Protocols and Green Chemistry Approaches for this compound Systems

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Several green synthetic methods are applicable to the synthesis of this compound and its derivatives. Microwave-assisted organic synthesis has been shown to accelerate the formation of hydrazones, the precursors in reductive hydrazination, often in solvent-free conditions, leading to higher yields and shorter reaction times.

The use of hydrazine hydrate as a reducing agent in the presence of a catalyst is considered a green and sustainable method for the reduction of various functional groups. Furthermore, photoredox catalysis offers a novel, hydrazine-free platform for the synthesis of related nitrogen-containing compounds under mild conditions. A patented method for the synthesis of substituted phenylhydrazines highlights a greener approach by using formic acid or its derivatives as a reducing agent, which is less toxic and more environmentally benign than traditional reducing agents like stannous chloride.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Features | Advantages | Disadvantages |

| Diazotization of Anilines | Two-step process: diazotization and reduction. | Well-established, readily available starting materials. | Use of potentially hazardous reagents (e.g., nitrites), requires low temperatures. |

| Reductive Hydrazination | Condensation of carbonyl with hydrazine followed by reduction. | Versatile, can be used to synthesize a wide range of derivatives. | May require control to avoid over-reduction or side reactions. |

| Ddz-Protected Synthesis | Use of a specific protecting group for controlled reactions. | Allows for selective functionalization, useful in peptide synthesis. | Requires additional protection and deprotection steps. |

| Direct Alkylation | Alkylation of a protected hydrazine. | Straightforward for introducing various substituents. | May require strong bases and anhydrous conditions. |

| Green Chemistry Approaches | Microwave synthesis, catalytic reductions, use of greener reagents. | Reduced environmental impact, improved efficiency. | May require specialized equipment or catalysts. |

Mechanochemical Synthesis Methodologies

Mechanochemistry utilizes mechanical force, typically generated through grinding or milling, to induce chemical reactions. beilstein-journals.org This technique can facilitate reactions between solid-state reactants, often in the absence of a solvent, leading to shorter reaction times, higher yields, and unique reactivity compared to solution-based methods. thieme-connect.de High-speed ball milling is a common technique where reactants are placed in a jar with grinding media (balls) and subjected to high-energy collisions.

While the direct mechanochemical synthesis of this compound from 3,5-dimethoxyaniline has not been explicitly detailed in the literature, the principles of mechanochemistry can be applied to the key transformations involved. The traditional synthesis involves two main steps:

Diazotization: The conversion of an aniline to a diazonium salt using sodium nitrite and a strong acid. youtube.com A mechanochemical approach could involve grinding the solid aniline precursor with a solid nitrite salt (e.g., sodium nitrite) and a solid acid or an acid source.

Reduction: The reduction of the diazonium salt to the corresponding hydrazine. Common reducing agents like tin(II) chloride are solids and are well-suited for mechanochemical reactions. thieme-connect.delibretexts.org

A hypothetical one-pot mechanochemical procedure could involve milling 3,5-dimethoxyaniline with a nitrite source and a solid acid to form the diazonium salt in situ. Subsequent addition of a solid reducing agent like SnCl₂ to the milling jar could then yield the target this compound. This approach would eliminate the need for bulk solvents and potentially allow for better temperature control. The feasibility of such a process is supported by the successful application of mechanochemistry to other reactions involving anilines and diazonium salt intermediates. beilstein-journals.orgresearchgate.net

Below is a table summarizing conditions used in mechanochemical syntheses for related C-N bond formations and reactions involving anilines, which could serve as a starting point for developing a method for this compound.

| Reactants | Catalyst/Reagent | Milling Conditions | Product Type | Yield (%) | Reference |

| Aniline, Arylboronic acid | Cu(OAc)₂, K₂CO₃, SiO₂ | High-speed ball milling | N-arylated aniline | 58-86 | beilstein-journals.org |

| Substituted aniline, 1,4-diketone | Citric acid (1 mol%) | Ball milling | Pyrrole derivative | High | beilstein-journals.org |

| Aryl iodide, Calcium carbide | Pd(OAc)₂, K₃PO₄·H₂O | Mixer mill, 30 Hz, 60 min | Diarylethyne | 85 | thieme-connect.de |

This table presents data for analogous reactions to illustrate the potential of mechanochemical synthesis.

Solid-State Melt Reactions in Hydrazine Synthesis

Solid-state melt reactions are a type of solvent-free synthesis where a mixture of solid reactants is heated to a temperature at which they melt and react, often forming a eutectic mixture. This method eliminates the need for a solvent and can lead to rapid and efficient transformations. researchgate.net

This technique has been successfully applied to the synthesis of N-acylhydrazones via the reaction of aryl-acylhydrazides with aromatic aldehydes. researchgate.net In these reactions, the solid reactants are mixed and heated, proceeding to completion in as little as 30 minutes at 120 °C without the need for a catalyst. researchgate.net Similarly, azines have been prepared in high yields by grinding solid hydrazine with aldehydes and ketones, a process that can be considered a solid-state reaction. nih.govewha.ac.kr

However, the direct synthesis of this compound from 3,5-dimethoxyaniline via a solid-state melt reaction presents significant challenges. The multi-step nature of the conversion (diazotization and reduction) is not typically amenable to a simple melt process. The diazotization step, in particular, generates unstable diazonium salt intermediates and involves gaseous byproducts (N₂), which are difficult to manage in a melt reaction.

A more plausible application of this methodology would be in the synthesis of derivatives of this compound. For instance, once the hydrazine is obtained through other means, it could be reacted with various aldehydes or ketones via a solid-state melt reaction to produce a library of (3,5-Dimethoxyphenyl)hydrazones. This approach aligns with documented solid-state melt reactions that form C=N bonds.

The table below details representative conditions for solid-state reactions involving hydrazine derivatives.

| Hydrazine Derivative | Carbonyl Compound | Temperature (°C) | Time (min) | Product Type | Yield (%) | Reference |

| 2-Furoic hydrazide | 3-Nitrobenzaldehyde | 120 | 30 | N-acylhydrazone | Not specified | researchgate.net |

| 2-Thiophenecarboxylic acid hydrazide | 3-Nitrobenzaldehyde | 120 | 30 | N-acylhydrazone | Not specified | researchgate.net |

| Solid Hydrazine | Various aldehydes/ketones | Room Temp (Grinding) | 24 hours | Azine | >97 | nih.gov |

This table illustrates conditions for solid-state reactions involving hydrazine derivatives, suggesting potential applications for derivatizing this compound.

Reactivity and Reaction Mechanisms of 3,5 Dimethoxyphenyl Hydrazine and Its Derivatives

Condensation Reactions of (3,5-Dimethoxyphenyl)hydrazine Nucleophiles

The lone pair of electrons on the terminal nitrogen atom of this compound allows it to act as a potent nucleophile, readily attacking electrophilic centers such as carbonyl carbons. These condensation reactions are pivotal in forming new carbon-nitrogen bonds, leading to the synthesis of hydrazones and serving as precursors for various heterocyclic systems.

Formation of Hydrazones with Aldehydes and Ketones

The reaction of hydrazines with aldehydes and ketones is a well-established method for the formation of hydrazones, characterized by the C=N-NH- functional group. This reaction typically proceeds via a nucleophilic addition of the hydrazine (B178648) to the carbonyl carbon, followed by the elimination of a water molecule. While specific studies detailing the reaction of this compound with a wide range of aldehydes and ketones are not extensively documented in the reviewed literature, the general mechanism is widely understood.

For instance, the synthesis of benzoyl hydrazones has been accomplished starting from 3,5-dimethoxy-4-hydroxybenzaldehyde, which, after conversion to a hydrazide, is reacted with various substituted benzaldehydes. This highlights the feasibility of forming the hydrazone linkage with a dimethoxy-substituted phenyl ring. The reaction of various phenylhydrazines with a range of aromatic aldehydes to form hydrazone derivatives has been shown to proceed efficiently, often in refluxing glacial acetic acid.

A general representation of this reaction is the condensation of a substituted hydrazine with an aldehyde or ketone to yield the corresponding hydrazone. The reaction conditions, such as the choice of solvent and the use of acid or base catalysts, can influence the reaction rate and yield.

Table 1: Representative Hydrazone Formation from Substituted Hydrazines and Carbonyl Compounds

| Hydrazine Reactant | Carbonyl Reactant | Product | Reaction Conditions |

| Phenylhydrazine (B124118) | Substituted Benzaldehydes | N'-Benzylidene-phenylhydrazines | Refluxing glacial acetic acid |

| 4-Phenyl-3-thiosemicarbazide | Chalcone (B49325) derivatives | 3,5-disubstituted-4,5-dihydro-N-phenyl-1H-pyrazole-1-carbothioamide | Ethanol (B145695), NaOH |

| Hydrazine Hydrate (B1144303) | Substituted Chalcones | 3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives | Anhydrous ethanol, glacial acetic acid |

This table presents generalized findings on hydrazone formation and related cyclization reactions due to the absence of specific data for this compound in the reviewed sources.

Reactions with Carboxylic Acids and Acyl Chlorides for Heterocycle Formation

This compound can react with carboxylic acids and their more reactive derivatives, such as acyl chlorides, to form N,N'-disubstituted hydrazines, which are key intermediates in the synthesis of various nitrogen-containing heterocycles. For example, these intermediates can undergo cyclodehydration to form 1,3,4-oxadiazoles.

The synthesis of 3,5-dimethoxybenzoyl chloride has been reported, which can, in turn, react with hydrazine to produce 3,5-dimethoxybenzohydrazide. This hydrazide can then be used as a building block for heterocyclic synthesis. For example, the reaction of a benzohydrazide (B10538) with a carboxylic acid, often in the presence of a dehydrating agent like phosphorus oxychloride, is a common route to 2,5-disubstituted-1,3,4-oxadiazoles.

While direct experimental data for the reaction of this compound with a broad range of carboxylic acids and acyl chlorides is limited in the available literature, the established reactivity patterns of hydrazines provide a strong basis for predicting these transformations.

Condensation with Esters Leading to Acrylohydrazide Derivatives

The reaction of hydrazines with esters is a common method for the synthesis of hydrazides. Although less reactive than acyl chlorides, esters can undergo nucleophilic acyl substitution with hydrazines, particularly at elevated temperatures or with catalysis. This reaction pathway is crucial for the formation of various hydrazide derivatives.

Specific examples of this compound reacting with esters to form acrylohydrazide derivatives were not found in the reviewed literature. However, related syntheses, such as the preparation of hydrazides from the reaction of esters with hydrazine hydrate, are well-documented. For instance, the reaction of methyl or ethyl esters with hydrazine hydrate is a standard procedure for producing the corresponding acylhydrazides. These acylhydrazides are versatile intermediates for further chemical transformations.

Cyclization Reactions in the Synthesis of Nitrogen-Containing Heterocyclic Systems

Cyclization reactions involving this compound are of significant interest for the construction of five- and six-membered nitrogen-containing heterocyclic rings. These reactions often proceed through an initial condensation or Michael addition step, followed by an intramolecular cyclization and subsequent dehydration or oxidation.

Pyrazole (B372694) and Pyrazoline Ring Formation

Pyrazoles and their partially saturated analogs, pyrazolines, are five-membered heterocyclic compounds with two adjacent nitrogen atoms. They are commonly synthesized through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.

The reaction of hydrazines with α,β-unsaturated ketones, commonly known as chalcones, is a classic and widely used method for the synthesis of pyrazolines, which can subsequently be oxidized to pyrazoles. The reaction is initiated by a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the carbonyl carbon, and subsequent dehydration. nih.govdergipark.org.trnih.gov

While specific studies detailing the reaction of this compound with a diverse range of chalcones are not prevalent in the surveyed literature, the general reaction is well-established for various substituted hydrazines and chalcones. semanticscholar.orgresearchgate.netresearchgate.net For example, the reaction of substituted chalcones with phenylhydrazine in refluxing ethanol or acetic acid is a common method to produce 1,3,5-trisubstituted pyrazolines. nih.govresearchgate.net The nature and position of substituents on both the chalcone and the phenylhydrazine can influence the reaction rate and the electronic properties of the resulting pyrazoline. nih.gov

The synthesis of pyrazoline derivatives from chalcones and hydrazine hydrate often proceeds in the presence of an acid catalyst, such as glacial acetic acid, in a suitable solvent like ethanol. dergipark.org.trresearchgate.netrevistabionatura.org The reaction involves the initial formation of a hydrazone, which then undergoes intramolecular cyclization. researchgate.net

Table 2: Synthesis of Pyrazoline Derivatives from Chalcones and Hydrazine Derivatives

| Hydrazine Derivative | Chalcone Derivative | Product | Reaction Conditions |

| Phenylhydrazine | Substituted Chalcones | 1,3,5-Trisubstituted-2-pyrazolines | Refluxing ethanol or acetic acid nih.govresearchgate.net |

| Hydrazine Hydrate | Substituted Chalcones | 3,5-Disubstituted-2-pyrazolines | Ethanol/glacial acetic acid dergipark.org.trresearchgate.netrevistabionatura.org |

| Thiosemicarbazide (B42300) | Substituted Chalcones | N-Thiocarbamoyl-2-pyrazolines | Basic conditions |

This table summarizes general findings on pyrazoline synthesis from chalcones, as specific examples with this compound were not detailed in the provided search results.

The resulting pyrazoline ring is a versatile scaffold in medicinal chemistry, and the substituents derived from the chalcone and the this compound moiety would impart specific physicochemical properties to the final molecule.

Oxadiazole Ring Formation Pathways

This compound can serve as a precursor for the synthesis of 1,3,4-oxadiazoles, another important class of five-membered heterocycles containing one oxygen and two nitrogen atoms. mdpi.comresearchgate.netnih.gov The general strategy involves the conversion of the hydrazine into an N-acylhydrazone, which then undergoes oxidative cyclization.

The initial step is the reaction of this compound with a carboxylic acid or its derivative (e.g., acid chloride or ester) to form the corresponding N-(3,5-dimethoxyphenyl)acylhydrazide. This intermediate is then reacted with an aldehyde or ketone to yield an N-acylhydrazone. The final step is the oxidative cyclization of the N-acylhydrazone to the 1,3,4-oxadiazole (B1194373) ring. Various oxidizing agents can be used for this purpose, including iodine, N-bromosuccinimide, and potassium permanganate. organic-chemistry.org

An alternative pathway involves the reaction of this compound with two equivalents of a carboxylic acid derivative, leading to a 1,2-diacylhydrazine. This diacylhydrazine can then be cyclized under dehydrating conditions, for example, by heating with phosphorus oxychloride or polyphosphoric acid, to furnish the 2,5-disubstituted 1,3,4-oxadiazole. mdpi.com

Synthesis of Other Nitrogen Heterocycles (e.g., Pyrazolidine-3,5-diones, Tetrazines)

Beyond pyrazoles and oxadiazoles, this compound is a versatile building block for other nitrogen-containing heterocycles.

Pyrazolidine-3,5-diones: The reaction of this compound with malonic acid derivatives, such as diethyl malonate, leads to the formation of 1-(3,5-dimethoxyphenyl)pyrazolidine-3,5-dione. researchgate.netcrossref.orgresearchgate.net This reaction is a cyclocondensation where the hydrazine displaces the two ethoxy groups of the diethyl malonate to form the five-membered ring. Pyrazolidine-3,5-diones are of interest in medicinal chemistry. researchgate.net

Tetrazines: While the direct synthesis of tetrazines from this compound is less common, derivatives of this hydrazine can be incorporated into synthetic routes for these nitrogen-rich heterocycles. universityofcalifornia.edu For instance, the formation of formazans through the reaction of aryl hydrazones with diazonium salts can be a step towards tetrazine synthesis. The synthesis of 1,2,4,5-tetrazines often involves the condensation of hydrazine with nitriles, followed by oxidation. nih.govresearchgate.netuomosul.edu.iq

Mechanistic Investigations of this compound-Involved Transformations

The mechanisms of reactions involving this compound are generally analogous to those of other substituted arylhydrazines. The formation of hydrazones is a key initial step in many of these transformations. libretexts.orglibretexts.orgpressbooks.pub In the Wolff-Kishner reduction, for example, the hydrazone intermediate is deprotonated by a strong base, leading to an anion that, through a series of steps, results in the reduction of the carbonyl group to a methylene (B1212753) group. libretexts.orglibretexts.orgpressbooks.pub

In pyrazole synthesis from 1,3-dicarbonyl compounds, the mechanism involves a sequence of nucleophilic addition, elimination, and cyclization steps. The regioselectivity is determined by the kinetic and thermodynamic control of the competing pathways. Computational studies on related systems have provided insights into the transition state energies and the factors that favor the formation of one regioisomer over another.

For oxadiazole formation, the mechanism of the oxidative cyclization of N-acylhydrazones is believed to proceed through an initial oxidation of the hydrazone nitrogen, followed by an intramolecular electrophilic attack of the carbonyl oxygen onto the activated nitrogen, and subsequent elimination to form the aromatic ring.

Mechanistic studies often employ a combination of experimental techniques, such as the isolation and characterization of intermediates, kinetic studies, and isotopic labeling, along with computational modeling to elucidate the reaction pathways and the role of catalysts and reaction conditions. researchgate.net

Proposed Pathways for Complex Product Formation

The formation of complex products from this compound often involves multi-step reaction sequences. One prominent example is the synthesis of pyrazole derivatives. The reaction of hydrazines with β-dicarbonyl compounds, such as 1,3-diketones, is a primary route to pyrazoles. The generally accepted mechanism involves the initial reaction of the hydrazine with one of the carbonyl groups of the diketone to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. researchgate.net

Several pathways can be proposed for the formation of 3,5-disubstituted pyrazoles. For instance, reacting hydrazones of aryl aldehydes with substituted acetophenones in the presence of a catalytic amount of iodine and/or acid can yield 3,5-diarylpyrazoles. acs.org Two possible pathways, c and d, are proposed for this transformation. In pathway c, the reaction proceeds through a specific intermediate, leading to the final pyrazole product. acs.org

Another approach involves the reaction of α,β-unsaturated ketones with hydrazine derivatives. This reaction typically proceeds through the formation of a pyrazoline intermediate, which is then oxidized to the corresponding pyrazole. mdpi.com The regioselectivity of this reaction, leading to different isomers, is a key aspect of the reaction mechanism. nih.gov The cyclocondensation of acetylenic ketones with hydrazine derivatives also provides a route to 3,5-disubstituted pyrazoles, with the potential for high regioselectivity. nih.gov

The formation of other heterocyclic systems, such as 1,2,4-triazines, can be achieved through the condensation of thiosemicarbazide with α-diketones. scribd.com The reaction of this compound with various electrophiles can lead to a diverse range of complex products, with the specific pathway being highly dependent on the reactants and reaction conditions.

Characterization and Role of Key Reaction Intermediates

The isolation and characterization of reaction intermediates are crucial for elucidating the mechanisms of complex organic reactions. In the synthesis of pyrazoles from hydrazines and β-dicarbonyl compounds, 5-hydroxy-Δ2-pyrazolines have been isolated in some cases. researchgate.net These intermediates confirm the stepwise nature of the reaction, involving cyclization prior to dehydration. The key intermediate is considered to be the 3,5-dihydroxypyrazolidine, and the formation of both N-C bonds is thought to be reversible. researchgate.net

In reactions involving the formation of 3,5-diarylpyrazoles from hydrazones and acetophenones, several intermediates are proposed. For example, the reaction of a benzal hydrazone with a phenacyl bromide could proceed through intermediate I (attack at the carbonyl carbon) or intermediate IV (attack at the α-position). acs.org The formation of HBr during the reaction of hydrazone with 2-bromoacetophenone (B140003) may promote the formation of intermediate I. acs.org

The biotransformation of hydrazine derivatives can lead to the formation of reactive intermediates that are responsible for their biological activity and toxicity. nih.gov For example, one-electron oxidation of isoniazid, a hydrazine derivative, leads to the formation of an isoniazidyl radical. This radical can further decompose to form other reactive radical species. nih.gov Similarly, the metabolic activation of acetylhydrazine by cytochrome P450 isozymes can lead to the formation of a reactive acetyl carbocation. nih.gov

In the context of domino reactions involving sulfonyl hydrazines, disulfide intermediates have been identified as key players. beilstein-journals.org The generation of radical intermediates during these reactions has also been confirmed through control experiments. beilstein-journals.org

Influence of Reaction Conditions on Selectivity and Yield

Reaction conditions play a pivotal role in determining the selectivity and yield of reactions involving this compound and its derivatives. Factors such as solvent, temperature, catalysts, and the nature of the reactants can significantly influence the outcome of a reaction.

In the synthesis of 3,5-diarylpyrazoles, the choice of catalyst and solvent is critical. The reaction of hydrazones with acetophenones can be promoted by catalytic amounts of I₂ and/or acid in ethanol, with dimethyl sulfoxide (B87167) (DMSO) also playing a role. acs.org The use of different acid catalysts, such as HCl and H₂SO₄, can affect the reaction rate and yield. acs.org For example, the combination of DMSO and catalytic H₂SO₄ did not result in pyrazole formation, whereas the presence of both catalytic HCl and H₂SO₄ led to a high yield of the product. acs.org

The alkylation of hydrazine derivatives can be controlled to achieve selective mono- or dialkylation. d-nb.info The formation of a nitrogen dianion using n-BuLi allows for selective alkylation at either nitrogen atom. organic-chemistry.org The reaction rate is influenced by the nature of the alkylating agent, with bulkier halides reacting more slowly. d-nb.info Temperature also plays a crucial role in selectivity, with lower temperatures favoring monoalkylation at the Boc-protected nitrogen. d-nb.info

In the synthesis of pyrazoles from α,β-unsaturated ketones and hydrazines, the reaction conditions can influence the regioselectivity of the cyclocondensation. nih.gov Similarly, in the preparation of 3,5-dimethylpyrazole (B48361) from acetylacetone (B45752) and hydrazine, using hydrazine sulfate (B86663) in aqueous alkali is preferred over hydrazine hydrate in ethanol to avoid a potentially violent reaction. orgsyn.org

The acylation of phenylhydrazines can be controlled to produce mono- or diacylated products. wustl.edu Mild reaction conditions using anhydrides lead to the formation of acid phenylhydrazides, which can then be further acylated to yield N,N'-diacylphenylhydrazines. wustl.edu

Strategic Derivatization of this compound Frameworks

The this compound framework serves as a versatile scaffold for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. Strategic derivatization of this framework through various chemical transformations allows for the introduction of diverse functional groups and the construction of complex molecular architectures.

Reactions with Isocyanates and Isothiocyanates

The reaction of hydrazines and their derivatives with isocyanates and isothiocyanates is a well-established method for the synthesis of semicarbazides and thiosemicarbazides, respectively. These reactions typically proceed by the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the isocyanate or isothiocyanate.

For instance, hydrazides can react with isocyanates in anhydrous tetrahydrofuran (B95107) (THF) at room temperature to afford the corresponding semicarbazide (B1199961) derivatives. nih.gov Similarly, the reaction of hydrazides with isothiocyanates in refluxing anhydrous ethanol leads to the formation of thiosemicarbazides. nih.govnih.gov Thiosemicarbazides are valuable intermediates in the synthesis of various heterocyclic compounds, including 1,3,4-thiadiazoles and 1,2,4-triazoles. researchgate.net

The reaction of benzoyl isothiocyanate with alkyl hydrazones has been studied, leading to the formation of both cyclic and non-cyclic products depending on the structure of the hydrazone. rsc.orgrsc.org For example, acetone (B3395972) alkylhydrazones react with benzoyl isothiocyanate to yield 1,3,4-oxatriazepin-5-thiones. rsc.org

The reaction conditions for these transformations can be optimized to achieve high yields. For example, the synthesis of 1-(5′-nitrobenzimidazole-2′-yl-sulphonyl-acetyl)-4-aryl-thiosemicarbazides is carried out by heating the corresponding hydrazide with an isothiocyanate in a methyl alcohol solution. nih.gov

Acylation and Alkylation Reactions of Hydrazine Nitrogen Atoms

The nitrogen atoms of the hydrazine moiety are nucleophilic and can readily undergo acylation and alkylation reactions, providing a convenient handle for further functionalization.

Acylation reactions of phenylhydrazines can be controlled to achieve either mono- or diacylation. wustl.edu Treatment of arylhydrazines with anhydrides under mild conditions typically results in the formation of the corresponding acid phenylhydrazides. wustl.edu A second acylation step can then be performed to produce N,N'-diacylphenylhydrazines, where the two acyl groups can be the same or different. wustl.edu

Alkylation of hydrazine derivatives can also be achieved with high selectivity. A method involving the formation of a nitrogen dianion of a Boc-protected hydrazine allows for selective alkylation at either the substituted or the unsubstituted nitrogen atom. d-nb.infoorganic-chemistry.org The reaction conditions, such as the amount of alkylating agent and the reaction temperature, are critical for controlling the degree and position of alkylation. d-nb.info For example, using one equivalent of an alkyl halide leads to monoalkylation, while an excess can result in dialkylation. d-nb.info This methodology provides access to a wide range of substituted hydrazines, which are precursors to various heterocyclic compounds. organic-chemistry.org Photoinduced alkylation of 1,2,4-triazine-3,5(2H,4H)-diones with hydrazines has also been reported as a novel synthetic method. rsc.org

Thia-Michael Additions in Derived Systems

The Thia-Michael addition, or the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a powerful tool for carbon-sulfur bond formation. srce.hr This reaction can be utilized in systems derived from this compound to introduce sulfur-containing moieties.

While direct Thia-Michael additions to this compound itself are not commonly reported, derivatives of this compound bearing an α,β-unsaturated system can undergo this reaction. For example, a thiosemicarbazone derived from a hydrazine could potentially undergo further reactions, including those involving Michael additions, to form more complex heterocyclic structures. researchgate.net

The Thia-Michael addition is known to be reversible, particularly under basic conditions. mdpi.com This reversibility can be exploited in the design of dynamic covalent networks. researchgate.net The reaction is often catalyzed by bases or nucleophiles and can proceed under mild conditions. srce.hrmdpi.com The rate and equilibrium of the Thia-Michael addition are influenced by factors such as pH and the nature of the Michael acceptor and the thiol. mdpi.com

In a broader context, sulfur-containing heterocycles like thiazinanes can be synthesized through reactions that may involve intramolecular cyclizations resembling a Michael-type addition. For instance, the formation of 3-aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines involves the acid-catalyzed cyclization of an in situ generated β-hydroxy thiourea. nih.gov

Advanced Spectroscopic Characterization of 3,5 Dimethoxyphenyl Hydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (3,5-Dimethoxyphenyl)hydrazine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy provides valuable insights into the number, environment, and connectivity of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the hydrazine (B178648) protons.

The aromatic region would likely show a singlet for the proton at the C4 position and a singlet for the two equivalent protons at the C2 and C6 positions of the dimethoxyphenyl ring. The six protons of the two equivalent methoxy groups at C3 and C5 would appear as a sharp singlet, typically in the upfield region of the aromatic signals. The protons of the hydrazine moiety (-NHNH₂) would present as broad singlets, and their chemical shifts can be influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

In derivatives of this compound, such as hydrazones formed by reaction with aldehydes or ketones, new signals will appear. For instance, the formation of an azomethine group (-N=CH-) would introduce a new singlet in the downfield region of the spectrum. The integration of these signals provides a quantitative measure of the number of protons, aiding in the confirmation of the structure.

Table 1: Representative ¹H NMR Spectral Data for a Derivative of a Substituted Phenylhydrazine (B124118)

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.47-7.36 | multiplet | 4H |

| Aromatic-H | 7.16 | singlet | 2H |

| Aromatic-H | 6.98 | singlet | 1H |

| Methoxy-H | 3.80 | singlet | 6H |

| Hydrazone-NH | 8.50 | broad singlet | 1H |

Note: This table is a representation based on typical chemical shifts for similar structures and is for illustrative purposes.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The spectrum of this compound is expected to show signals for the six aromatic carbons and the two methoxy carbons. The carbons attached to the methoxy groups (C3 and C5) would resonate at a characteristic downfield chemical shift due to the deshielding effect of the oxygen atoms. The carbon atom attached to the hydrazine group (C1) would also have a distinct chemical shift. The remaining aromatic carbons (C2, C4, and C6) will appear in the typical aromatic region. The two equivalent methoxy carbons will produce a single signal in the upfield region.

Upon derivatization, new carbon signals will appear. For example, in a hydrazone derivative, the carbon of the azomethine group (-N=C H-) will be observed in the downfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 | 150 |

| C2, C6 | 95 |

| C3, C5 | 162 |

| C4 | 98 |

| -OCH₃ | 55 |

Note: These are predicted values and may vary in experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms, which is particularly useful for complex derivatives of this compound.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For a derivative of this compound, COSY can be used to confirm the connectivity of protons within the aromatic ring system and any aliphatic chains present in the derivative.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): These techniques are used to determine the correlation between proton and carbon atoms. HSQC identifies direct one-bond C-H correlations, while HMBC reveals longer-range correlations over two to three bonds. These are instrumental in assigning the ¹H and ¹³C NMR spectra unambiguously. For instance, the correlation between the methoxy protons and the corresponding methoxy carbon can be confirmed with HSQC, and the connectivity of the methoxy group to the aromatic ring can be established using HMBC.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is used to identify protons that are close to each other in space, even if they are not directly bonded. In the context of derivatives of this compound, NOESY can be crucial for determining stereochemistry, such as the configuration of diastereomers in chiral derivatives. For example, NOE signals between specific protons can confirm the spatial arrangement around a stereocenter. mdpi.com

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound would display characteristic absorption bands for the N-H, C-H, C-O, and C=C bonds. The N-H stretching vibrations of the hydrazine group typically appear as one or two bands in the region of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methoxy groups is found just below 3000 cm⁻¹.

The C-O stretching vibrations of the methoxy groups are expected to produce strong bands in the region of 1050-1250 cm⁻¹. The aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. Upon formation of a hydrazone derivative, a characteristic C=N stretching band will appear around 1600-1650 cm⁻¹. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound and its Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazine) | 3200-3400 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium to Weak |

| C-H Stretch (Methoxy) | 2850-2960 | Medium |

| C=C Stretch (Aromatic) | 1450-1600 | Medium to Strong |

| C-O Stretch (Methoxy) | 1050-1250 | Strong |

| C=N Stretch (Hydrazone) | 1600-1650 | Medium to Strong |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Upon ionization in the mass spectrometer, this compound will form a molecular ion (M⁺). The high-resolution mass spectrum of this ion can be used to determine the exact molecular formula of the compound. The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule.

For this compound, common fragmentation pathways would likely involve the loss of the hydrazine moiety or parts of it, as well as the cleavage of the methoxy groups. The fragmentation of a derivative of the closely related (3,5-dimethylphenyl)hydrazine (B1363787) has been reported to show ions corresponding to the loss of various fragments. rsc.org Applying this to the dimethoxy analog, one could expect to see fragments corresponding to the loss of a methyl group (-CH₃) from a methoxy group, followed by the loss of carbon monoxide (CO). Cleavage of the N-N bond is also a common fragmentation pathway for hydrazines. chemguide.co.uk

Table 4: Plausible Mass Spectral Fragments for this compound

| m/z Value | Possible Fragment |

| 168 | [M]⁺ |

| 153 | [M - NH]⁺ |

| 137 | [M - NH₂NH]⁺ |

| 123 | [M - NH₂NH - CH₂]⁺ |

| 108 | [M - 2xCH₃ - CO]⁺ |

Note: This table presents plausible fragments based on general fragmentation principles and is for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. slideshare.net The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher one. libretexts.org this compound contains a substituted benzene (B151609) ring, which is a chromophore. The lone pair of electrons on the nitrogen atoms (n electrons) and the π-electrons of the aromatic ring are involved in electronic transitions.

When this compound reacts to form a hydrazone, an extended conjugated system is created (Ar-C=N-N-). This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, the absorption maximum (λmax) for the π → π* transition shifts to a longer wavelength, an effect known as a bathochromic or "red" shift. youtube.com The less intense n → π* transitions, involving the promotion of a lone-pair electron from a nitrogen atom to an anti-bonding π* orbital, are also observed, typically at longer wavelengths than the π → π* transitions. usp.br

Table 4: Representative UV-Vis Absorption Data

| Compound | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type |

|---|---|---|---|

| This compound | ~280 | ~2,500 | π → π* (aromatic) |

This table provides typical, illustrative values to demonstrate the effect of conjugation on UV-Vis spectra.

X-ray Diffraction Studies for Solid-State Molecular Architecture

Table 5: Crystallographic Data for the Related Compound (E)-3-(3,5-Dimethoxyphenyl)acrylohydrazide

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₁H₁₄N₂O₃ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Unit Cell Dimensions | a = 4.8910 (19) Å | nih.gov |

| b = 30.358 (11) Å | nih.gov | |

| c = 8.3440 (14) Å | nih.gov | |

| β = 113.02 (3)° | nih.gov | |

| Volume (V) | 1140.4 (7) ų | nih.gov |

| Molecules per Unit Cell (Z) | 4 | nih.gov |

| Key Interaction | Intermolecular N—H···O hydrogen bonds | nih.gov |

Theoretical and Computational Chemistry Studies on 3,5 Dimethoxyphenyl Hydrazine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-sized organic molecules due to its favorable balance of accuracy and computational cost. d-nb.info DFT methods, particularly those employing hybrid functionals like B3LYP, are widely used to predict a range of molecular properties for systems analogous to (3,5-Dimethoxyphenyl)hydrazine. researchgate.netnih.gov

Optimization of Molecular Geometry and Conformational Analysis

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy structure on the potential energy surface. For derivatives of dimethoxybenzene and phenylhydrazine (B124118), DFT calculations, often using the B3LYP functional with a basis set such as 6-311G(d,p), have proven reliable in predicting geometric parameters. nih.govresearchgate.net

Conformational analysis is crucial for flexible molecules like this compound, which has rotatable bonds associated with the hydrazine (B178648) moiety and the methoxy (B1213986) groups. By performing a Potential Energy Surface (PES) scan, researchers can identify the most stable conformers. For instance, in a study of 5,6-dimethoxy-1-indanone, a PES scan revealed the most stable orientations of the methoxy groups, finding global minimum energies corresponding to specific dihedral angles. nih.gov A similar approach for this compound would involve rotating the C-N and C-O bonds to map the energy landscape and identify the equilibrium geometry.

Table 1: Illustrative Calculated vs. Experimental Bond Lengths for a Related Dimethoxyphenyl Derivative Data is illustrative and based on findings for 5,6-dimethoxy-1-indanone. nih.gov

| Parameter | Calculated (B3LYP) (Å) | Experimental (XRD) (Å) |

|---|---|---|

| C=O | 1.213 | 1.211 |

| C-C (Aromatic) | 1.383–1.431 | 1.380-1.425 |

| C-O (Methoxy) | 1.365 | 1.362 |

Prediction and Correlation of Spectroscopic Data (NMR, IR, UV-Vis)

DFT calculations are a powerful tool for predicting spectroscopic properties, which can aid in the characterization of compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.gov Studies on complex organic molecules have shown that functionals like B3LYP can yield results that correlate well with experimental data, although the accuracy can depend on the chosen geometry and basis set. nih.gov For this compound, theoretical calculations would predict the chemical shifts for the aromatic protons, the hydrazine protons, and the distinct carbons of the molecule.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. These calculated frequencies correspond to specific vibrational modes (e.g., N-H stretching, C-O-C asymmetric stretching, aromatic C-H bending). While calculated harmonic frequencies are often systematically higher than experimental values, they can be scaled by an appropriate factor to achieve good agreement with experimental FT-IR spectra. openaccesspub.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and corresponding absorption wavelengths (λmax). nih.gov These calculations can predict the electronic transitions, such as π→π* transitions within the phenyl ring, and help interpret the experimental UV-Vis spectrum. scispace.com The solvent effect on these transitions can also be modeled using methods like the Polarizable Continuum Model (PCM). scispace.com

Table 2: Representative Calculated Spectroscopic Data for Analogous Compounds This data is illustrative of typical results from DFT calculations on related systems. nih.govnih.govscispace.com

| Spectroscopy | Parameter | Calculated Value | Typical Experimental Range |

|---|---|---|---|

| ¹H NMR (ppm) | Aromatic-H | 6.5 - 7.5 | 6.0 - 7.5 |

| IR (cm⁻¹) | N-H Stretch | ~3450 | 3300 - 3500 |

| UV-Vis (nm) | λmax (π→π*) | ~280 | 270 - 290 |

Analysis of Electronic Structure (Frontier Molecular Orbitals, Charge Density Distribution)

The electronic properties of a molecule are key to understanding its reactivity. DFT provides essential tools for this analysis.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. youtube.com A small energy gap suggests that the molecule is more reactive and can be easily excited. nih.gov For this compound, the HOMO is expected to be localized primarily on the hydrazine moiety and the electron-rich aromatic ring, while the LUMO would likely be distributed over the aromatic system.

Charge Density Distribution: Mulliken population analysis is a method to calculate the partial atomic charges on each atom in a molecule. openaccesspub.org This analysis reveals the distribution of electron density and helps identify electron-rich and electron-deficient sites within the molecule.

Table 3: Illustrative Frontier Molecular Orbital Energies for a Related Trimethoxyphenyl Hydrazine Derivative Data based on DFT/B3LYP calculations for Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -5.89 |

| E(LUMO) | -1.93 |

| Energy Gap (ΔE) | 3.96 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-deficient, susceptible to nucleophilic attack), and green represents neutral potential. nih.gov For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the hydrazine group and the oxygen atoms of the methoxy groups due to their lone pairs of electrons. Positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H protons. nih.gov

Computational Studies on Tautomeric Stability and Interconversion

Substituted phenylhydrazines can exist in different tautomeric forms, such as azo and hydrazone forms. DFT calculations can be used to investigate the relative stabilities of these tautomers by comparing their total electronic energies. The tautomer with the lower calculated energy is predicted to be the more stable form. du.ac.ir

Furthermore, computational methods can model the interconversion pathway between tautomers. By locating the transition state structure connecting the two forms, the activation energy barrier for the proton transfer can be calculated. du.ac.ir Studies on related heterocyclic systems show that the presence of solvents can significantly influence tautomeric equilibria, an effect that can be modeled computationally. chemmethod.com

Chemometric Approaches in Reaction Monitoring and Data Analysis

While specific chemometric studies focused exclusively on this compound are not extensively documented in publicly available research, the application of these powerful data analysis techniques is well-established for the broader class of hydrazines and phenylhydrazines. Chemometrics employs multivariate statistics to extract meaningful information from complex chemical data, making it an invaluable tool for reaction monitoring, quantitative analysis, and quality control.

The principles demonstrated in studies on related compounds, such as phenylhydrazine, provide a clear framework for how this compound systems could be analyzed. Methodologies combining kinetic data with multivariate calibration are particularly relevant for monitoring reactions in real-time.

Multivariate Calibration for Simultaneous Analysis

A significant challenge in reaction monitoring is the simultaneous determination of reactants, intermediates, and products in a mixture, especially when their chemical properties are similar. Chemometric methods like Partial Least Squares (PLS) regression and the H-point standard addition method (HPSAM) have been successfully applied to resolve mixtures of hydrazine and phenylhydrazine based on their differential reaction kinetics. nih.gov

In one such approach, the reaction of hydrazine and phenylhydrazine with N-chlorosuccinimide was monitored using a chloride ion-selective electrode. nih.gov The rate of chloride ion production, which differs for the two analytes, generates kinetic profiles that can be deconvoluted using chemometric models to determine the concentration of each compound simultaneously. nih.gov

The robustness of the PLS method for this type of analysis is demonstrated by its application to synthetic mixtures, achieving low prediction errors. nih.gov Another study utilized the differential rates of reduction of copper(II) by hydrazine, phenylhydrazine, and acetylhydrazine, monitored spectrophotometrically, to build PLS and Principal Component Regression (PCR) models for their simultaneous quantification in water samples. researchgate.net

The data below illustrates the concentration ranges and predictive error associated with a PLS model for the simultaneous determination of hydrazine and phenylhydrazine, showcasing the precision of such chemometric techniques. nih.gov

| Compound | Concentration Range (µg/mL) | Number of Synthetic Samples | Total Relative Standard Error (%) |

| Hydrazine | 1.0 - 16.0 | 8 | 3.96 |

| Phenylhydrazine | 2.0 - 16.0 | 8 | 3.96 |

This table shows the parameters for applying the Partial Least Squares (PLS) method to synthetic samples for simultaneous kinetic-potentiometric determination. nih.gov

Application in Complex Reaction Systems

Reactions involving substituted phenylhydrazines, such as the Fischer indole (B1671886) synthesis, often yield complex mixtures of isomers or unexpected side products. nih.gov For instance, the synthesis of indoles from methoxy-substituted phenylhydrazones can lead to abnormal products due to unexpected cyclization pathways. nih.gov Monitoring such reactions is critical for optimizing yield and understanding the underlying mechanism.

Chemometric analysis of data from in-situ spectroscopic methods (e.g., FT-IR, UV-Vis, NMR) could provide real-time concentration profiles of various species in the reaction mixture. By applying multivariate models, it would be possible to:

Track the consumption of this compound.

Identify and quantify the formation of key intermediates, such as hydrazones.

Monitor the appearance of the final indole product and any potential isomers or byproducts.

This level of detailed monitoring allows for precise determination of reaction endpoints, optimization of process parameters (temperature, catalyst concentration), and the development of robust kinetic models, which are essential for scaling up chemical processes from the laboratory to industrial production.

Strategic Applications of 3,5 Dimethoxyphenyl Hydrazine in Complex Organic Synthesis

Role as a Precursor in Pyrazole (B372694) and Pyrazoline Ring Construction

The reaction of hydrazines with appropriate bifunctional compounds is a cornerstone for the synthesis of five-membered nitrogen heterocycles like pyrazoles and their partially saturated analogs, pyrazolines. (3,5-Dimethoxyphenyl)hydrazine, with its nucleophilic nitrogen atoms, is theoretically an ideal candidate for these transformations, although specific examples in peer-reviewed literature are not extensively documented. The general and well-established synthetic pathways are outlined below.

Pyrazole Synthesis via Knorr Cyclization:

The most common method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. luxembourg-bio.comrsc.org The reaction typically proceeds under acidic or neutral conditions. For this compound, the reaction with an unsymmetrical 1,3-diketone, such as acetylacetone (B45752), would theoretically yield a mixture of two regioisomeric pyrazoles. The reaction mechanism involves initial formation of a hydrazone with one carbonyl group, followed by intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl, and subsequent dehydration to form the aromatic pyrazole ring. rsc.org The regioselectivity of the reaction can be influenced by the steric and electronic nature of the substituents on both the hydrazine and the diketone, as well as the reaction conditions. organic-chemistry.org

Pyrazoline Synthesis from Chalcones:

Pyrazolines (4,5-dihydro-1H-pyrazoles) are readily synthesized through the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with hydrazines. rsc.orgnih.govorganic-chemistry.org This reaction is one of the most widely used methods for obtaining these heterocycles. rsc.org The process typically involves refluxing the chalcone (B49325) with the hydrazine derivative in a suitable solvent, such as ethanol (B145695), often with an acid catalyst like acetic acid or a base. organic-chemistry.orgisres.org The reaction of this compound with a chalcone would first form a phenylhydrazone intermediate, which then undergoes an intramolecular Michael-type addition to the β-carbon of the former enone system, leading to the formation of the five-membered pyrazoline ring.

While direct examples utilizing this compound as the starting hydrazine are sparse in the available literature, numerous studies demonstrate the synthesis of pyrazolines containing a 3,5-dimethoxyphenyl substituent by reacting a chalcone bearing this moiety with unsubstituted hydrazine hydrate (B1144303). isres.orgnih.govtijer.org This highlights the stability and desirability of the 1-(3,5-dimethoxyphenyl)pyrazoline scaffold, suggesting that the direct use of this compound is a chemically viable, albeit less commonly reported, synthetic route.

Building Block for Aza-Peptide and Peptidomimetic Synthesis

Aza-peptides are a class of peptidomimetics in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. organic-chemistry.orgevitachem.com This modification can bestow favorable properties, such as increased resistance to proteolytic degradation, and can constrain the peptide backbone into specific conformations, making them valuable tools in drug discovery. organic-chemistry.orgevitachem.com

The synthesis of aza-peptides fundamentally relies on hydrazine derivatives as the source of the "aza-amino acid" residue. The synthetic process generally begins with a protected hydrazine, which is sequentially acylated to build the peptide chain. rsc.org A key intermediate in this process is a protected, substituted hydrazine that can be incorporated into standard solid-phase or solution-phase peptide synthesis protocols.

This compound can serve as a precursor to such building blocks. For instance, the synthesis of Bis(2,2,2-trichloroethyl) 1-(4-Hydroxy-3,5-dimethoxyphenyl)hydrazine-1,2-dicarboxylate has been reported. acs.org This compound is a doubly protected hydrazine derivative, a common synthon type for introducing aza-residues. The protecting groups can be selectively removed to allow for the stepwise construction of an aza-peptide. The 3,5-dimethoxy substitution pattern on the aromatic ring can be used to modulate the electronic properties and conformation of the resulting peptidomimetic.

While the general methodology for incorporating hydrazine derivatives into peptide backbones is well-established, specific examples detailing the direct use of this compound to create extensive aza-peptide libraries are not prevalent in current literature. However, its role as a precursor to protected hydrazides demonstrates its potential utility in this area of medicinal chemistry. acs.org

Intermediate in the Formation of Oxadiazoles and Other Nitrogen Heterocycles

Beyond pyrazoles, this compound is a versatile intermediate for constructing other important nitrogen-containing heterocycles, most notably 1,3,4-oxadiazoles. These five-membered aromatic rings are considered valuable bioisosteres for ester and amide functionalities and are featured in numerous biologically active compounds due to their favorable metabolic stability and pharmacokinetic profiles. acs.org

The most common synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles start from acid hydrazides (acylhydrazines). organic-chemistry.org These intermediates can be prepared by reacting a hydrazine, such as this compound, with a carboxylic acid or its derivative. The resulting acylhydrazide can then undergo cyclodehydration with a second carboxylic acid or be converted to a hydrazone, which is subsequently cyclized under oxidative conditions. organic-chemistry.orgnih.gov

A direct application has been noted in the synthesis of molecules containing the 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole core. Product literature for these compounds indicates that the synthetic pathway involves the initial reaction of this compound with an appropriate carbonyl-containing reagent to facilitate the formation of the oxadiazole ring.

Similarly, this compound can be a precursor for 1,2,4-triazoles. General methods for synthesizing this class of heterocycles include the reaction of hydrazines with reagents like formamide (B127407) or through multi-component reactions involving amidines and carboxylic acids. rsc.org The Einhorn-Brunner reaction, for example, describes the condensation of hydrazines with diacylamines to yield 1,2,4-triazoles. The incorporation of the 3,5-dimethoxyphenyl moiety from the hydrazine starting material allows for the synthesis of a diverse range of substituted triazoles for screening in medicinal and materials science applications.

Utilization in Specific Named Organic Reactions (e.g., Fischer Indole (B1671886) Synthesis for Arylhydrazine Substrates)

Substituted arylhydrazines are cornerstone reagents for one of the most classic named reactions in organic chemistry: the Fischer indole synthesis. This reaction provides a direct route to the indole nucleus, a privileged scaffold in countless natural products and pharmaceuticals. The process involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions (e.g., using HCl, ZnCl₂, or polyphosphoric acid) to form an arylhydrazone, which then rearranges through a evitachem.comevitachem.com-sigmatropic shift and subsequent cyclization and ammonia (B1221849) elimination to afford the indole ring.

This compound is a suitable substrate for the Fischer indole synthesis. The reaction of this compound with a ketone, such as acetone (B3395972), would be expected to produce 5,7-dimethoxy-2-methylindole . The methoxy (B1213986) groups at the 5- and 7-positions of the final indole are a direct consequence of their positions on the starting hydrazine ring. This predictable regiochemical outcome makes the Fischer indole synthesis a powerful tool for creating specifically substituted indoles.

The general applicability of arylhydrazines in such named reactions underscores the strategic importance of precursors like this compound. While a specific, detailed research paper on the Fischer indole synthesis using this exact substrate was not identified in the search, the reaction is a fundamental transformation for all arylhydrazines, and its outcome is highly predictable based on the established mechanism. The resulting 5,7-dimethoxyindole derivatives are valuable intermediates for more complex molecular targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3,5-dimethoxyphenyl)hydrazine, and how can reaction conditions be tailored to maximize yield and purity?

- Methodology : The compound can be synthesized via hydrazine hydrate reacting with a precursor such as a methyl ester of (E)-3-(3,5-dimethoxyphenyl)acrylic acid. Key parameters include refluxing in ethanol (413–423 K for 5 hours), followed by solvent removal and recrystallization from ethanol (30%) to achieve 70% yield . Continuous flow reactors and advanced purification (e.g., column chromatography) may further enhance purity and scalability .

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound derivatives?

- Methodology : Use ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding. Single-crystal X-ray diffraction (XRD) resolves molecular geometry, as demonstrated in studies of analogous hydrazides, where bond angles and torsion angles are critical for confirming stereochemistry . For example, XRD analysis of (E)-3-(3,5-dimethoxyphenyl)acrylohydrazide revealed planar conformations and intermolecular hydrogen bonds stabilizing the crystal lattice .

Q. What purification strategies are effective for isolating this compound from byproducts in multi-step syntheses?

- Methodology : Recrystallization using ethanol-water mixtures (e.g., 30% ethanol) removes unreacted precursors. For complex mixtures, silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:1) effectively isolates the target compound. Purity can be verified via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How does the 3,5-dimethoxyphenyl substituent influence reactivity in Fischer indole synthesis, and what strategies mitigate competing side reactions?

- Methodology : The electron-donating methoxy groups activate the phenyl ring for electrophilic substitution but may lead to regioselectivity challenges. Optimize reaction conditions (e.g., acid catalysts like HCl, 60–80°C) to favor cyclization over dimerization. Monitor reaction progress via TLC and LC-MS to identify intermediates (e.g., hydrazone formation) and adjust stoichiometry . For example, 3,5-dimethylphenylhydrazine hydrochloride was successfully used in Fischer indole protocols to synthesize antitubercular indolecarboxamides, achieving >90% conversion under controlled conditions .

Q. What computational methods predict the stability and tautomeric behavior of this compound in solution?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model tautomeric equilibria between hydrazine and azo forms. Solvent effects (e.g., ethanol vs. water) can be incorporated using the polarizable continuum model (PCM). Compare computed NMR chemical shifts with experimental data to validate dominant tautomers .

Q. How can structural modifications of this compound improve its bioactivity in medicinal chemistry applications?

- Methodology : Synthesize derivatives by replacing the hydrazide oxygen or modifying the methoxy groups. For example, replacing the hydrazide oxygen with a methylene group (via reductive amination) enhanced binding affinity to G protein-coupled receptors in a study on FGFR inhibitors . Evaluate bioactivity using in vitro assays (e.g., MIC against Mycobacterium tuberculosis) and correlate results with Hammett σ values to assess electronic effects .

Q. What analytical approaches resolve contradictions in reaction kinetics data for this compound-mediated cyclization reactions?

- Methodology : Use stopped-flow UV-Vis spectroscopy to monitor fast reaction steps (e.g., intermediate formation). Compare Arrhenius plots under varying temperatures (25–80°C) to identify rate-limiting steps. For conflicting data, apply multivariate analysis (e.g., PCA) to isolate variables like solvent polarity or catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.